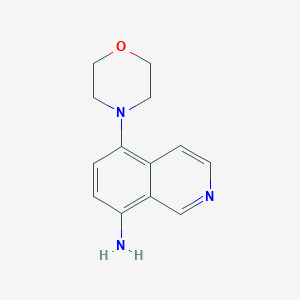

![molecular formula C19H14N4O7S B2857948 Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 312605-08-6](/img/structure/B2857948.png)

Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C20H15N3O7S . It is a derivative of benzoyl amino acids . It has been studied for its potential antifungal activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of an acid chloride with an amine in dichloromethane, with the addition of triethylamine . The products are then purified using column chromatography .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, a phenyl group, and a 3,5-dinitrobenzoyl group . The exact structure can be determined using techniques such as FTIR spectroscopy, 1H-NMR, 13C NMR, and HRMS .Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Auxiliaries

Chiral auxiliaries are essential for asymmetric synthesis, which is a method to produce chiral molecules. This compound can be used to synthesize chiral auxiliaries that can control the stereochemistry of the synthesis process .

Research on Chiral Recognition Mechanisms

The compound’s application extends to research on chiral recognition mechanisms. By studying how this compound interacts with various enantiomers, researchers can gain insights into the fundamental principles of chiral recognition .

Development of Chiral Drugs

Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate can be used in the development of chiral drugs. Its ability to separate enantiomers helps in the production of single-enantiomer drugs, which can have improved therapeutic profiles .

Quality Control in Manufacturing

In the manufacturing of chiral substances, quality control is essential. This compound can be used in the quality control process to ensure that the chiral active pharmaceutical ingredients (APIs) meet the required standards .

Forensic Analysis

Lastly, in forensic science, the ability to separate and identify chiral molecules is important. This compound can be applied in forensic analysis to differentiate between enantiomers in substance samples .

Wirkmechanismus

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that the separation of enantiomers on chiral stationary phases (csps) is dependent on the formation of diastereomeric complexes between the csp and enantiomers to be separated . This process requires enantioselective interactions, which are formed by an appropriate combination of suitable functional groups (ligands) on CSP with complementary functional groups on the molecules of enantiomers .

Biochemical Pathways

It’s known that similar compounds possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

It’s known that the size of alkyl substituent in the ester group of benzoyl derivatives of amino acids can affect the separation factor and retention of enantiomers . This suggests that the pharmacokinetic properties of this compound could be influenced by its chemical structure.

Result of Action

It’s known that similar compounds have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.

Action Environment

It’s known that both selectivity, as well as retention, depended on the type and concentration of the more polar component of the eluent . This suggests that environmental factors could potentially influence the action of this compound.

Eigenschaften

IUPAC Name |

ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O7S/c1-2-30-18(25)16-15(11-6-4-3-5-7-11)20-19(31-16)21-17(24)12-8-13(22(26)27)10-14(9-12)23(28)29/h3-10H,2H2,1H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSOOUAHTBOFOBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclobutan-1-one](/img/structure/B2857870.png)

![Ethyl 5-[(4-chlorobenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2857871.png)

![3-Benzyl-2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2857872.png)

![Tert-butyl 4-[[(2-chlorophenyl)-cyanomethyl]amino]-4-oxobutanoate](/img/structure/B2857873.png)

![1-(2-methoxyethyl)-3,4,9-trimethyl-7-[(2E)-3-phenylprop-2-en-1-yl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2857874.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2857875.png)

![4-(2-fluorophenyl)-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2857878.png)

![tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methylcarbamate](/img/structure/B2857880.png)

![6-[(Oxolan-3-yl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2857881.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)